博来霉素 A5 HCl

描述

Bleomycin A5 HCl is an anticancer chemotherapeutic that binds DNA and induces DNA cleavage and strand breaks . It is highly toxic and is clinically used to treat lymphomas, squamous cell carcinomas, and testicular cancer . It greatly reduces telomerase activity, hindering the proliferation of malignant cells .

Synthesis Analysis

Bleomycin is a family of glycopeptides isolated from the fermentation broth of Streptomyces verticillus . The biosynthesis of bleomycins has been studied extensively, and it has been found that the addition of certain substances, such as N-acetylglucosamine (GlcNAc), can significantly increase the yields of bleomycins . The DNA sequences of dasR-dasA-dasBCD-nagB and nagKA in S. verticillus have been determined to be relevant to GlcNAc metabolism .Molecular Structure Analysis

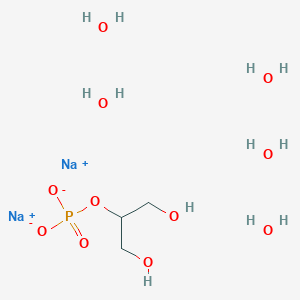

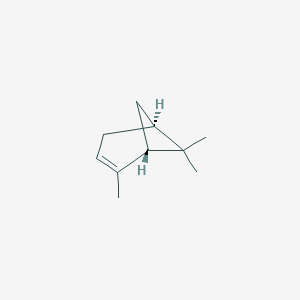

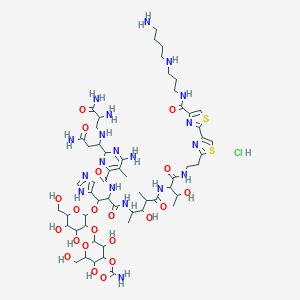

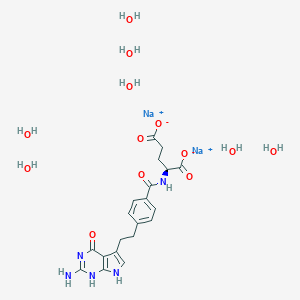

The molecular formula of Bleomycin A5 HCl is C57H90ClN19O21S2 . Its average mass is 1477.022 Da and its monoisotopic mass is 1475.568848 Da .Chemical Reactions Analysis

Bleomycin’s anticancer activities include the increase of caspase-3 and p53, and the inhibition of telomerase activity leading to apoptosis . The antitumor activity derives from their ability to effect DNA cleavage in cancer cells .Physical And Chemical Properties Analysis

Bleomycin is a highly polar agent, which makes its analytical determination a demanding task . Its analysis requires peculiar sample preparation and chromatographic separation .科学研究应用

Oncology

Bleomycin A5 Hydrochloride is known to be used in the treatment of various cancers . It works by inducing cell cycle arrest and apoptosis in cancer cells .

Molecular Biology

The compound is believed to disrupt the cell membrane and impede the synthesis of vital proteins . This property makes it useful in the exploration of antibiotic resistance and gene regulation .

Cell Biology

Bleomycin A5 Hydrochloride is known to induce DNA cleavage . In the presence of oxygen and metal ions, notably copper and iron, Bleomycins form a pseudo-enzyme that induces DNA cleavage .

Pharmacology

Bleomycin A5 Hydrochloride, also known as Pingyangmycin, is an anticancer drug discovered in the Pingyang County of Zhejiang Province of China . Both Bleomycin and Pingyangmycin are used in combination with other antineoplastic agents to treat various types of carcinomas and lymphomas . They produce DNA breaks, leading to cell death .

Venous Malformation Treatment

Pingyangmycin (Bleomycin A5 Hydrochloride) is commonly used to treat venous malformations . It has been found to regulate the expressions of adhesion molecules in human venous malformation endothelial cells . This might be a possible mechanism by which sclerotherapy by intralesional injection of Pingyangmycin treats venous malformations .

Hemangioma Treatment

Bleomycin A5 Hydrochloride is known to induce cell cycle arrest and apoptosis in hemangioma . It may inhibit thioredoxin reductase .

Antibiotic Research

Bleomycin A5 Hydrochloride is believed to disrupt the cell membrane and impede the synthesis of vital proteins . This property makes it useful in the exploration of antibiotic resistance .

Gene Regulation

The compound also finds application in gene regulation research . It is used to study the mechanisms of gene regulation and the effects of disrupting these processes .

DNA Cleavage Studies

Bleomycin A5 Hydrochloride is known to induce DNA cleavage . In the presence of oxygen and metal ions, notably copper and iron, Bleomycins form a pseudo-enzyme that induces DNA cleavage . This property is used in studies related to DNA damage and repair .

Apoptosis Research

The compound is known to induce cell cycle arrest and apoptosis in various cell types . It is used in research to understand the mechanisms of programmed cell death .

Thioredoxin Reductase Inhibition

Bleomycin A5 Hydrochloride may inhibit thioredoxin reductase . This property is used in studies related to oxidative stress and redox biology .

Cell Cycle Studies

The compound is known to induce cell cycle arrest . It is used in research to understand the mechanisms of cell cycle regulation and the effects of disrupting these processes .

安全和危害

未来方向

Due to the current critical shortage of Bleomycin Sulfate for Injection, USP, 15 units and 30 units per vial in the United States (U.S.) market, Amneal Biosciences is coordinating with the U.S. Food and Drug Administration (FDA) to increase the availability of Bleomycin Sulfate for Injection, USP, 15 units per vial .

属性

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVKJXFKQWUKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H90ClN19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11116-32-8 (Parent) | |

| Record name | Bleomycin A5 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055658474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bleomycin A5 hydrochloride | |

CAS RN |

55658-47-4 | |

| Record name | Bleomycin A5 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055658474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)